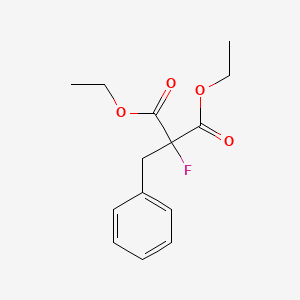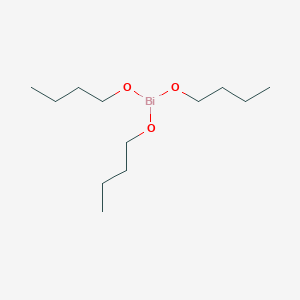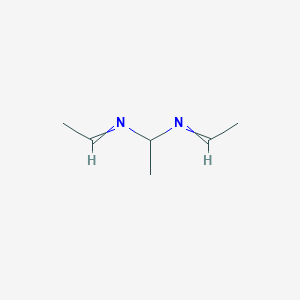
N,N'-(Ethane-1,1-diyl)di(ethan-1-imine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Ethane-1,1-diyl)di(ethan-1-imine) is an organic compound characterized by the presence of two ethan-1-imine groups connected by an ethane-1,1-diyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,1-diyl)di(ethan-1-imine) typically involves the reaction of ethan-1-imine with ethane-1,1-diyl dichloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of N,N’-(Ethane-1,1-diyl)di(ethan-1-imine) may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Ethane-1,1-diyl)di(ethan-1-imine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The imine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N,N’-(Ethane-1,1-diyl)di(ethan-1-imine) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which N,N’-(Ethane-1,1-diyl)di(ethan-1-imine) exerts its effects involves interactions with specific molecular targets. The imine groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their function. The pathways involved in these interactions are complex and depend on the specific context of the research.
Comparison with Similar Compounds
Similar Compounds
N,N’-(Ethane-1,2-diyl)bis(N-methylformamide): This compound has a similar structure but with different functional groups.
N,N’-(Ethane-1,1-diyl)dibenzamide: Another structurally related compound with benzamide groups.
Uniqueness
N,N’-(Ethane-1,1-diyl)di(ethan-1-imine) is unique due to its specific structural arrangement and the presence of two imine groups
Properties
CAS No. |
623-75-6 |
|---|---|
Molecular Formula |
C6H12N2 |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
N-[1-(ethylideneamino)ethyl]ethanimine |
InChI |
InChI=1S/C6H12N2/c1-4-7-6(3)8-5-2/h4-6H,1-3H3 |
InChI Key |
ISEOGGKRGWIMMK-UHFFFAOYSA-N |
Canonical SMILES |
CC=NC(C)N=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxa-4-thiaspiro[4.4]nonan-2-one](/img/structure/B14757576.png)



![1-Chlorobicyclo[2.2.1]heptane](/img/structure/B14757588.png)

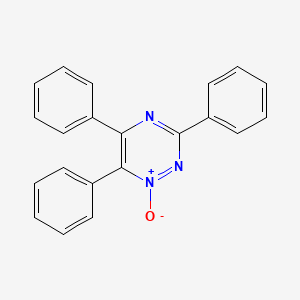
![6h-Spiro[benzo[c]acridine-5,1'-cyclopentane]](/img/structure/B14757599.png)
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B14757605.png)
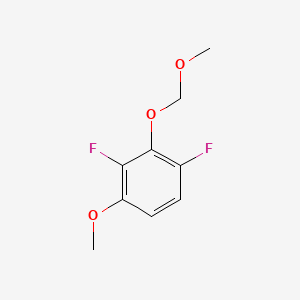
![4-Hydroxy-6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14757619.png)
